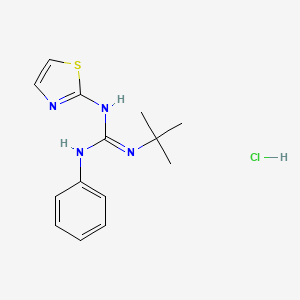
Guanidine, N-(1,1-dimethylethyl)-N'-phenyl-N''-2-thiazolyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a guanidine group, a phenyl group, and a thiazolyl group, making it a versatile molecule in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride typically involves the reaction of guanidine derivatives with appropriate phenyl and thiazolyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is often cooled to low temperatures using a dry ice/isopropyl alcohol bath to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the product. The process typically includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, triethylamine, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
科学的研究の応用
Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The phenyl and thiazolyl groups may contribute to the compound’s binding affinity and specificity for certain targets, enhancing its overall biological activity.
類似化合物との比較
Similar Compounds
- Guanidine, N-(1,1-dimethylethyl)-N’,N’'-diphenyl-
- Guanidine, N’‘-(1,1-dimethylethyl)-N,N,N’,N’-tetramethyl-
Uniqueness
Compared to similar compounds, Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.
特性
CAS番号 |
72041-71-5 |
|---|---|
分子式 |
C14H19ClN4S |
分子量 |
310.8 g/mol |
IUPAC名 |
2-tert-butyl-1-phenyl-3-(1,3-thiazol-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H18N4S.ClH/c1-14(2,3)18-12(17-13-15-9-10-19-13)16-11-7-5-4-6-8-11;/h4-10H,1-3H3,(H2,15,16,17,18);1H |
InChIキー |
QZRLSBVYRGURFJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=C(NC1=CC=CC=C1)NC2=NC=CS2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


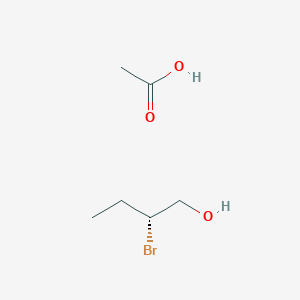
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
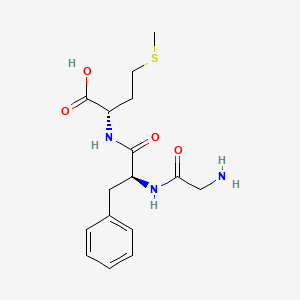
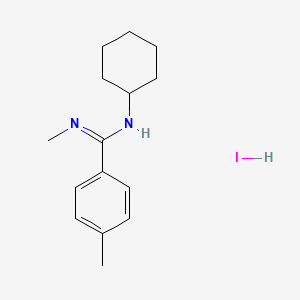

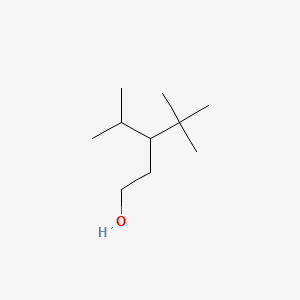


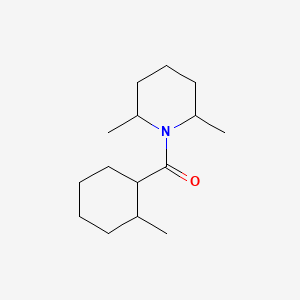

![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)

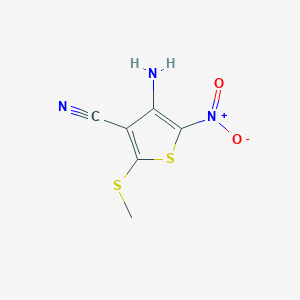
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
